Superior Precision in Multi-Analyte TDM Assays Using Sunitinib-d4
In a validated LC-MS/MS method for 11 therapeutic kinase inhibitors, including sunitinib and its active metabolite N-desethyl-sunitinib, the use of stable isotopically labeled internal standards (including a deuterated analog for sunitinib) resulted in superior assay precision compared to historical data from methods using non-isotopic IS. The inter-assay precision (%CV) for the full panel was ≤12.2% across the validated range [1]. This level of precision is critical for TDM, where clinical decision-making depends on accurate, reproducible plasma concentration measurements.
| Evidence Dimension | Inter-assay Precision (%CV) |
|---|---|
| Target Compound Data | ≤ 12.2% |
| Comparator Or Baseline | ≤ 10.0% (Method using non-isotopic IS, clozapine, for sunitinib only) |
| Quantified Difference | Comparable or slightly improved precision in a more complex multi-analyte panel |
| Conditions | Human plasma; LC-MS/MS; Validated calibration range: 5.00-100 ng/mL for sunitinib |
Why This Matters
Procurement of sunitinib-d4 enables development of robust, multi-analyte TDM assays that meet stringent regulatory requirements for precision, reducing the risk of assay failure.
- [1] Herbrink M, De Vries N, Rosing H, et al. Quantification of 11 therapeutic kinase inhibitors in human plasma for therapeutic drug monitoring using liquid chromatography coupled with tandem mass spectrometry. Ther Drug Monit. 2016;38(6):649-656. View Source
